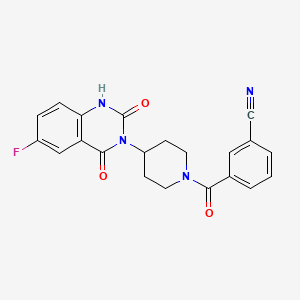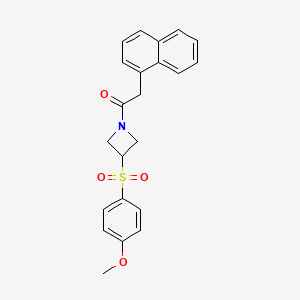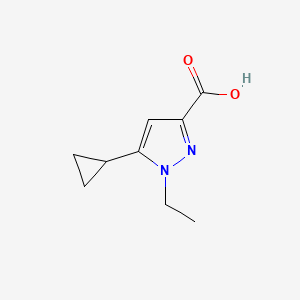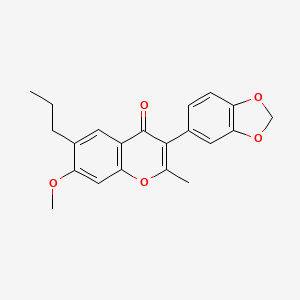![molecular formula C20H20N2O4 B2537891 3,4-dimetoxi-N-(2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-il)benzamida CAS No. 903276-64-2](/img/structure/B2537891.png)
3,4-dimetoxi-N-(2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound, often of interest in medicinal and synthetic organic chemistry. The structure of this compound includes benzamide with methoxy groups and a tetrahydro-pyrroloquinoline subunit, suggesting a complex profile with potential bioactivity.
Aplicaciones Científicas De Investigación
This compound finds its place across several scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studies exploring its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for possible therapeutic uses, including anti-cancer or anti-inflammatory properties.
Industry: : Employed in the synthesis of advanced materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The preparation starts with the synthesis of the benzamide base. This involves the reaction of benzoic acid derivatives with an amine group, using reagents like acyl chlorides or anhydrides under controlled temperature and pH conditions.
Addition of Methoxy Groups: : The introduction of methoxy groups to the benzene ring typically employs electrophilic aromatic substitution. Methoxy groups are added through reactions with methanol and a catalyst, such as a Lewis acid.
Formation of Tetrahydro-pyrroloquinoline Subunit: : This subunit is synthesized through a series of cyclization reactions. Key reagents might include strong acids or bases to induce cyclization from appropriate precursor molecules.
Final Coupling: : The final compound is formed by coupling the methoxy-benzamide with the tetrahydro-pyrroloquinoline subunit, often using peptide coupling reagents under mild conditions to maintain the integrity of sensitive functional groups.
Industrial Production Methods: Industrial production focuses on scalable methods:
Flow Chemistry: : Continuously flows reactants through reactors, optimizing yield and safety.
Batch Reactions: : Traditional batch reactors, carefully controlled for temperature and pressure, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Often converted to quinones using reagents like potassium permanganate.
Reduction: : Hydrogenation can reduce nitro groups or carbonyl functions within the compound, employing catalysts such as palladium on carbon.
Substitution: : Halogenation or nitration of the benzamide ring can occur through reactions with halogens or nitric acid under acidic conditions.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Acids/Bases: : Sulfuric acid, hydrochloric acid for acidic conditions, and sodium hydroxide for basic conditions.
Oxidation Products: : Quinones and other oxidized aromatic compounds.
Reduction Products: : Amines and reduced benzamides.
Substitution Products: : Halogenated or nitrated aromatic derivatives.
Mecanismo De Acción
The compound exerts effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active sites of enzymes, preventing substrate binding and activity.
Receptor Modulation: : Engages with cell receptors, altering signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds:
3,4-Dimethoxybenzamide: : Lacks the pyrroloquinoline subunit, thus different bioactivity.
2-Phenyl-4(1H)-quinolinone: : Different core structure, leading to unique chemical properties.
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar but without methoxy groups, altering reactivity and applications.
Uniqueness: 3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to the combination of its methoxy-benzamide structure and the tetrahydro-pyrroloquinoline subunit, which confer unique reactivity and potential bioactivity.
That's a lot of chemistry right there! Any particular section you need more details on?
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-6-5-13(10-17(16)26-2)20(24)21-15-8-12-4-3-7-22-18(23)11-14(9-15)19(12)22/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSLOXUIPQIFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)


![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2537819.png)

![1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2537823.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2537825.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide](/img/structure/B2537826.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
